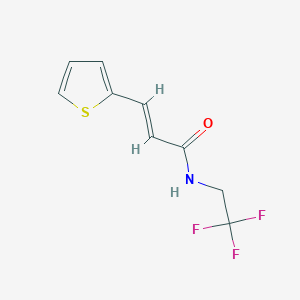

(E)-3-(thiophen-2-yl)-N-(2,2,2-trifluoroethyl)acrylamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

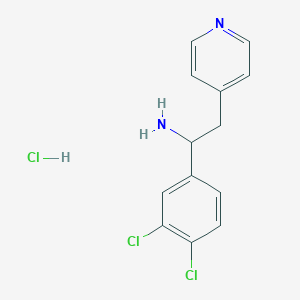

(E)-3-(thiophen-2-yl)-N-(2,2,2-trifluoroethyl)acrylamide, also known as TFAA, is a chemical compound that has been widely used in scientific research due to its unique properties. TFAA belongs to the class of acrylamide derivatives and has been found to exhibit various biochemical and physiological effects.

Wissenschaftliche Forschungsanwendungen

Synthesis and Structural Analysis

A study by Wei Yun-yang reported the synthesis of 2-(thiophen-2-yl) ethanamine through a multi-step process that includes the use of (E)-3-(thiophen-2-yl)acrylamide as an intermediate. The study details the yields and structural analysis of these compounds (Wei Yun-yang, 2007).

Another research on the synthesis and structure determination of 2-Cyano-3-(1-phenyl-3-(thiophen-2-yl)-1H-pyrazol-4-yl)acrylamide, a derivative of (E)-3-(thiophen-2-yl)acrylamide, has been conducted. The study involves the condensation process and NMR spectroscopy (B. Kariuki et al., 2022).

The synthesis and crystal structure of a complex molecule containing (E)-3-(thiophen-2-yl)acrylamido group were explored, highlighting the molecular interactions and structural features (Yun-Jeong Lee et al., 2009).

Optoelectronic Applications

A study focused on designing thiophene dyes, derivatives of (E)-3-(thiophen-2-yl)acrylonitrile, for enhanced nonlinear optical limiting in optoelectronic devices. The study discusses the synthesis, characterization, and application potential of these dyes (S. Anandan et al., 2018).

Research on the synthesis and characterization of new acrylamide derivatives, including (E)-3-(thiophen-2-yl)acrylamide, for use as corrosion inhibitors in nitric acid solutions, illustrates the compound's effectiveness and potential industrial applications (Ahmed Abu-Rayyan et al., 2022).

A study on the molecular engineering of organic sensitizers for solar cell applications used derivatives of (E)-3-(thiophen-2-yl)acrylamide, demonstrating their high efficiency in converting incident photons to current (Sanghoon Kim et al., 2006).

Biomedical Research

In the field of biomedical research, the interaction of p-hydroxycinnamic acid amides, structurally related to (E)-3-(thiophen-2-yl)acrylamide, with bovine serum albumin was investigated, providing insights into potential biomedical applications (Fa-Yan Meng et al., 2012).

Another study synthesized and evaluated polyacrylamides derived from polycyclic pendant naphthalene and indole, related to (E)-3-(thiophen-2-yl)acrylamide, as potent antimicrobial agents, showcasing the compound's relevance in developing new antimicrobial treatments (M. Boopathy et al., 2017).

The compound's relation to a novel chemical compound found to inhibit SARS coronavirus helicase, suggesting potential antiviral applications, was also noted in a study (Jin-Moo Lee et al., 2017).

Eigenschaften

IUPAC Name |

(E)-3-thiophen-2-yl-N-(2,2,2-trifluoroethyl)prop-2-enamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8F3NOS/c10-9(11,12)6-13-8(14)4-3-7-2-1-5-15-7/h1-5H,6H2,(H,13,14)/b4-3+ |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FNZLCLGMKLPMIT-ONEGZZNKSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CSC(=C1)C=CC(=O)NCC(F)(F)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CSC(=C1)/C=C/C(=O)NCC(F)(F)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8F3NOS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

235.23 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(E)-3-(thiophen-2-yl)-N-(2,2,2-trifluoroethyl)acrylamide | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-[2-(2-Hydroxyphenoxy)acetyl]-3,3-dimethylpiperidine-2-carbonitrile](/img/structure/B2479880.png)

![Ethyl 2-[(4-ethoxybenzoyl)amino]-1,3-thiazole-4-carboxylate](/img/structure/B2479882.png)

![(Z)-N-(5,6-dimethoxy-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)-4-(N,N-dimethylsulfamoyl)benzamide](/img/structure/B2479884.png)

![N~1~-(2-ethyl-6-methylphenyl)-2-{4-[5-(3-fluorophenyl)-1,2,4-oxadiazol-3-yl]-1H-imidazol-1-yl}acetamide](/img/structure/B2479887.png)

![2-(3-Methylphenyl)-2-[1-[(2-methylpropan-2-yl)oxycarbonyl]piperidin-4-yl]acetic acid](/img/structure/B2479893.png)

![([4-Cyclopropyl-6-(trifluoromethyl)pyrimidin-2-yl]thio)acetic acid](/img/structure/B2479894.png)

![2,6-Dichloro-N-[2-(2-methoxyethylamino)ethyl]pyridine-4-carboxamide;hydrochloride](/img/structure/B2479895.png)

![5-((2-(3-chlorophenyl)-5-methyloxazol-4-yl)methyl)-2-(thiophen-2-yl)pyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B2479898.png)

![2-[(5-Chloro-2-methoxyphenyl)carbamoyl]-3-nitrobenzoic acid](/img/structure/B2479900.png)